molecular formula C26H35Cl2N5O B611779 VUF11211 CAS No. 906556-51-2

VUF11211

Número de catálogo: B611779
Número CAS: 906556-51-2
Peso molecular: 504.5
Clave InChI: XQWKNLJIWOTOKT-QFIPXVFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VUF11211 [(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide] is a small-molecule inverse agonist of the chemokine receptor CXCR3, a G protein-coupled receptor implicated in immune-related diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis . It belongs to the piperazinyl-piperidine class and exhibits allosteric modulation of CXCR3, binding to a distinct receptor conformation compared to orthosteric agonists like CXCL11 . Radiolabeled [³H]-VUF11211 demonstrates high affinity (Kd = 0.65 nM) and fast association/dissociation kinetics (kon = 0.03 min⁻¹nM⁻¹, koff = 0.02 min⁻¹), making it a robust tool for pharmacological studies . Its metabolic stability and bioactive metabolites further enhance its utility in drug discovery .

Q & A

Basic Research Questions

Q. What are the key pharmacological properties of VUF11211, and how are they experimentally validated?

this compound is a high-affinity CXCR3 antagonist with a rigid, elongated structure containing two basic nitrogen atoms critical for receptor interaction . Pharmacological characterization typically involves radioligand displacement assays to determine binding affinity (pIC50). For example, this compound exhibits a pIC50 of 4.7 ± 0.2 for human ACKR3, validated via competitive binding studies using tritiated ligands . Methodological steps include:

  • Using HEK293 cells expressing CXCR3/ACKR3 for in vitro assays.
  • Employing concentration-response curves to calculate IC50 values.
  • Validating specificity by testing against structurally distinct antagonists (e.g., NBI-74330) .

Q. How is this compound metabolized in biological systems, and what analytical techniques are used to profile its metabolites?

Metabolic profiling of this compound involves liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites . Key steps include:

  • Incubating this compound (20–100 μM) with liver microsomes or hepatocytes.
  • Detecting metabolites via m/z ratios (e.g., M1: 476.198, M2: 380.221) and structural elucidation using tandem MS.
  • Assessing bioactivity of metabolites using receptor-binding assays to determine retained antagonism .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different receptor subtypes?

Discrepancies in binding data (e.g., lower affinity for ACKR3 vs. CXCR3) require systematic analysis:

  • Receptor-specific assays : Compare results across isoforms (e.g., CXCR3A vs. CXCR3B) using identical assay conditions.
  • Structural analysis : Use molecular docking to evaluate binding pocket differences (e.g., steric hindrance from receptor-specific residues) .
  • Data normalization : Control for variables like cell line variability (e.g., HEK293 vs. CHO cells) and ligand batch purity .

Q. What experimental strategies optimize the design of in vivo studies using this compound as a CXCR3 antagonist?

Key considerations include:

  • Radiolabeling : Synthesize fluorine-18 or tritium-labeled this compound for PET imaging or biodistribution studies (e.g., monitoring atherosclerotic plaque inflammation in mice) .
  • Dose-response calibration : Pre-test metabolite stability in plasma to avoid off-target effects from degradants .
  • Control groups : Use CXCR3 knockout models to confirm receptor-specific effects .

Q. How can structure-activity relationship (SAR) studies of this compound inform the design of novel chemokine receptor antagonists?

SAR analysis involves:

  • Scaffold modification : Introduce halogen substitutions (e.g., fluorine) to enhance metabolic stability without compromising receptor affinity .
  • Binding mode comparison : Contrast this compound’s interaction with CXCR3 against other antagonists (e.g., NBI-74330) to identify conserved pharmacophores .
  • Functional assays : Test truncated analogs to isolate critical moieties (e.g., basic nitrogen atoms) for receptor antagonism .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

  • Non-linear regression : Fit concentration-response curves using software like GraphPad Prism to calculate EC50/IC50.
  • Error propagation : Include error bars representing SEM from triplicate experiments .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points in high-throughput screening .

Q. How should researchers address variability in metabolite quantification across LC-MS platforms?

  • Internal standards : Use deuterated analogs of this compound metabolites for peak normalization .
  • Cross-platform calibration : Validate results against reference datasets from validated labs.
  • Batch correction : Apply algorithms like ComBat to adjust for technical variability in multi-instrument studies .

Q. Data Presentation Standards

Q. What are the best practices for presenting metabolic profiling data in peer-reviewed journals?

  • Tables : List metabolites with m/z, retention time, and relative abundance (e.g., Table 1 in ).
  • Figures : Use chromatograms with annotated peaks and dose-dependent metabolic curves .
  • Supplementary materials : Provide raw LC-MS spectra and computational docking files .

Comparación Con Compuestos Similares

Structural and Functional Analogues

NBI-74330

  • Structure : Shares a pyridine core but lacks VUF11211’s chloro-substituted nicotinamide and ethyl-piperazine groups.
  • Affinity : Lower binding affinity (pKi = 7.9 ± 0.1) compared to this compound (pKi = 9.3 ± 0.1) .
  • Metabolism : Forms the pyridine-N-oxide metabolite (M3), which retains CXCR3 affinity but is less potent than this compound’s metabolites .

AMG-487

  • Structure : Analog of NBI-74330 with a modified ethyl group.
  • Affinity : Comparable to NBI-74330 but inferior to this compound .
  • Metabolism : Generates O-deethylated metabolite (M4) with reduced activity, contributing to clinical trial failure in psoriasis due to exposure variability .
  • Clinical Outcome : Abandoned in Phase II due to efficacy issues .

VUF11418

  • Structure : Bicyclic terpene derivative; differs significantly from this compound’s piperazine framework.
  • Affinity : Acts as a CXCR3 agonist (pIC50 = 5.8–5.9) but shows negligible binding to ACKR3 (pIC50 = 4.7 for this compound) .
  • Function : Binds orthosterically, unlike this compound’s allosteric mechanism .

Metabolic Profiles

Compound Key Metabolites Bioaffinity Retention Metabolic Stability
This compound M1 (oxidation), M3 (amide oxidation) High (M1/M3 active) High
NBI-74330 M3 (pyridine-N-oxide) Moderate Moderate
AMG-487 M4 (O-deethylation) Low Low

Pharmacological Advantages of this compound

Superior Binding Kinetics : Higher affinity (pKi >9) and specificity for CXCR3 vs. analogs like NBI-74330 .

Allosteric Modulation : Binds distinct receptor conformations, enabling unique signaling modulation compared to orthosteric ligands .

Metabolic Resilience : Active metabolites (e.g., M3) maintain receptor interaction, reducing dependency on parent compound .

Versatile Radioligand : [³H]-VUF11211 enables precise binding assays, outperforming traditional probes like ¹²⁵I-CXCL10 .

Limitations and Challenges

  • Structural Complexity : Metabolite fragmentation complicates full structural elucidation .
  • ACKR3 Selectivity : Lower affinity for ACKR3 (pIC50 = 4.7) compared to CXCR3-targeted compounds .

Propiedades

Número CAS

906556-51-2

Fórmula molecular

C26H35Cl2N5O

Peso molecular

504.5

Nombre IUPAC

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide

InChI

InChI=1S/C26H35Cl2N5O/c1-3-22-18-32(25-24(28)15-20(16-30-25)26(34)29-4-2)13-14-33(22)23-9-11-31(12-10-23)17-19-5-7-21(27)8-6-19/h5-8,15-16,22-23H,3-4,9-14,17-18H2,1-2H3,(H,29,34)/t22-/m0/s1

Clave InChI

XQWKNLJIWOTOKT-QFIPXVFZSA-N

SMILES

ClC1=CC=C(CN2CCC(N3[C@@H](CC)CN(C4=NC=C(C(NCC)=O)C=C4Cl)CC3)CC2)C=C1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

VUF11211;  VUF-11211;  VUF 11211; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VUF11211
Reactant of Route 2
Reactant of Route 2
VUF11211
Reactant of Route 3
Reactant of Route 3
VUF11211
Reactant of Route 4
Reactant of Route 4
VUF11211
Reactant of Route 5
Reactant of Route 5
VUF11211
Reactant of Route 6
Reactant of Route 6
VUF11211

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.